B1580109 GLYCINE-N-FMOC (1-13C; 15N)

GLYCINE-N-FMOC (1-13C; 15N)

Cat. No.: B1580109
M. Wt: 299.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLYCINE-N-FMOC (1-13C; 15N) is a stable isotope-labeled derivative of glycine, where the nitrogen atom is enriched with ¹⁵N (98% isotopic purity) and the first carbon atom (C1) is substituted with ¹³C (99% isotopic purity). This compound is protected at the N-terminus by a 9-fluorenylmethyloxycarbonyl (FMOC) group, making it essential for solid-phase peptide synthesis (SPPS) and mass spectrometry (MS)-based proteomic studies. Its molecular formula is (FMOC-NH)CH₂COOH, with a molecular weight of 299.29 g/mol . The FMOC group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, ensuring compatibility with automated peptide synthesizers.

Key applications include:

  • Metabolic flux analysis: Dual labeling (¹³C and ¹⁵N) enables precise tracking of glycine incorporation into proteins and glycans .
  • NMR spectroscopy: The ¹³C-¹⁵N dual label provides distinct signals for structural elucidation of peptidoglycans and bacterial cell walls .
  • Mass spectrometry: High isotopic purity (≥98%) minimizes natural abundance interference, improving quantification accuracy in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows .

Physical properties include a melting point of 240°C (decomposition) and storage requirements at -5°C to 5°C in dry, dark conditions to prevent FMOC cleavage .

Properties

Molecular Weight

299.29

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of Isotope-Labeled FMOC-Amino Acids

Compound Molecular Formula Isotopic Labels Purity (%) Applications Molecular Weight (g/mol) References
GLYCINE-N-FMOC (1-¹³C; ¹⁵N) (FMOC-NH)CH₂COOH ¹³C (C1), ¹⁵N (N) 98 Peptide synthesis, NMR, MS 299.29
GLYCINE-N-FMOC (2-¹³C; ¹⁵N) (FMOC-NH)CH₂*COOH ¹³C (C2), ¹⁵N (N) 98 Metabolic tracing in glycans 299.29
GLYCINE-N-FMOC (¹³C₂; ¹⁵N) (FMOC-NH)¹³CH₂¹³COOH ¹³C (C1 and C2), ¹⁵N (N) 97–99 High-resolution MS/MS analysis 301.29
L-PHENYLALANINE-N-FMOC (¹³C₉; ¹⁵N) C₆H₅CH₂*CH(NH-FMOC)COOH ¹³C (aromatic + side chain), ¹⁵N (N) 99 Protein structural dynamics 397.36
L-METHIONINE (1-¹³C; ¹⁵N) CH₃SCH₂CH₂CH(NH₂)COOH ¹³C (C1), ¹⁵N (N) 98 Sulfur metabolism studies 163.21

Key Differentiators

Isotopic Labeling Position :

  • The 1-¹³C label in GLYCINE-N-FMOC (1-¹³C; ¹⁵N) is critical for tracking glycine’s role in peptidoglycan cross-linking (e.g., in Staphylococcus aureus), where C1 participates in bridge formation . In contrast, the 2-¹³C variant is used to study glycan metabolism, as C2 is involved in glycolysis and glycation reactions .

Dual vs. Single Isotope Labeling: Dual-labeled (¹³C and ¹⁵N) glycine derivatives enable multidimensional tracing in metabolic studies. For example, ¹⁵N quantifies nitrogen flux in amino acid reamination, while ¹³C tracks carbon incorporation into biomass . Single-labeled analogs (e.g., ¹⁵N-glycine) lack this dual functionality .

Structural Specificity :

  • L-PHENYLALANINE-N-FMOC (¹³C₉; ¹⁵N) provides nine ¹³C labels in the aromatic ring and side chain, making it ideal for studying protein folding via NMR. However, its larger size (397.36 g/mol) limits use in small-peptide synthesis compared to glycine derivatives .

Synthetic Utility :

  • GLYCINE-N-FMOC (1-¹³C; ¹⁵N) is preferred over GLYCINE-N-T-BOC analogs due to FMOC’s orthogonal deprotection chemistry, which avoids harsh acidic conditions that could degrade isotope labels .

Research Findings

  • NMR Studies : In S. aureus, GLYCINE-N-FMOC (1-¹³C; ¹⁵N) revealed that >70% of peptidoglycan cross-links incorporate glycine at the bridge position, with isotopic enrichment enabling precise quantification of cell wall remodeling under antibiotic stress .
  • Mass Spectrometry: Compared to non-labeled FMOC-glycine, the 1-¹³C; ¹⁵N variant reduced signal overlap by 90% in high-resolution LC-MS workflows, enhancing detection limits in proteomic screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.